2-Iodo-5-methoxy-3-methylpyrazine
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Overview
Description
2-Iodo-5-methoxy-3-methylpyrazine is an organic compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-methoxy-3-methylpyrazine typically involves the iodination of 2-methoxy-3-methylpyrazine. This can be achieved through electrophilic substitution reactions using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform under controlled temperature conditions to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-methoxy-3-methylpyrazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
2-Iodo-5-methoxy-3-methylpyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Iodo-5-methoxy-3-methylpyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation. Detailed studies are required to elucidate the exact mechanisms and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-methylpyrazine: Lacks the iodine substituent, making it less reactive in certain chemical reactions.
2-Iodo-3-methylpyrazine: Similar structure but without the methoxy group, affecting its solubility and reactivity.
5-Iodo-2-methoxypyrazine:
Uniqueness
2-Iodo-5-methoxy-3-methylpyrazine is unique due to the combination of iodine, methoxy, and methyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its specific substitution pattern allows for selective reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H7IN2O |
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Molecular Weight |
250.04 g/mol |
IUPAC Name |
2-iodo-5-methoxy-3-methylpyrazine |
InChI |
InChI=1S/C6H7IN2O/c1-4-6(7)8-3-5(9-4)10-2/h3H,1-2H3 |
InChI Key |
COIKJKIRFOYFOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1I)OC |
Origin of Product |
United States |
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